molecular formula C34H48O4 B031079 Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) CAS No. 633-36-3

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)

Cat. No.: B031079
CAS No.: 633-36-3
M. Wt: 520.7 g/mol
InChI Key: PVDLDDBZCWVZBX-FTWOUWFXSA-N
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Description

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is used in various therapeutic applications, particularly in hormone replacement therapy and as a component in certain contraceptives. Its structure includes two cyclopentanepropionate groups, which enhance its stability and bioavailability.

Mechanism of Action

Estradiol Dicypionate, also known as Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) or EV7SH765LS, is a potent form of estrogenic steroids. It plays a significant role in various physiological processes, particularly in the female reproductive system .

Target of Action

Estradiol Dicypionate primarily targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol Dicypionate exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is absorbed and then cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Biochemical Pathways

Estradiol Dicypionate influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Pharmacokinetics

Estradiol Dicypionate is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol .

Result of Action

The molecular and cellular effects of Estradiol Dicypionate’s action are diverse. It influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estradiol Dicypionate. Endocrine-disrupting chemicals (EDCs) may interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These molecules are extremely heterogeneous and include both synthetic and natural chemicals . Humans are exposed to EDCs from several sources, and this may be dangerous especially during critical life stages, such as in fetuses or children .

Biochemical Analysis

Biochemical Properties

Estradiol Dicypionate interacts with various enzymes, proteins, and other biomolecules. It binds to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . It also interacts with ribosomes to produce specific proteins that express the effect of Estradiol Dicypionate upon the target cell .

Cellular Effects

Estradiol Dicypionate has profound effects on various types of cells and cellular processes. It strongly promotes cellular proliferation . It influences cell function by generating cellular signals through its interactions with ion channels on the surface of cells or by binding to and activating a class of proteins called receptors .

Molecular Mechanism

Estradiol Dicypionate enters target cells freely and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . This mechanism of action allows Estradiol Dicypionate to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Estradiol Dicypionate change over time in laboratory settings. Ionizing radiation significantly reduces the secretion of Estradiol Dicypionate by ER+ breast cancer cells

Dosage Effects in Animal Models

The effects of Estradiol Dicypionate vary with different dosages in animal models. For instance, increasing the dose of Estradiol Dicypionate benefited the reproductive performance of Nellore beef cows with a reduced body condition score .

Metabolic Pathways

Estradiol Dicypionate is involved in various metabolic pathways. It is produced in the gonads and adrenal glands, as well as various other tissue and cell types, including those within the placenta and brain

Transport and Distribution

Estradiol Dicypionate is transported and distributed within cells and tissues. It is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Subcellular Localization

It is known that Estradiol Dicypionate can enter the nucleus of the target cell, and regulate gene transcription

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) typically involves the esterification of estradiol with cyclopentanepropionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are critical to producing pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the parent alcohol. Substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) has several scientific research applications:

    Chemistry: It is used as a model compound in studies of steroid chemistry and esterification reactions.

    Biology: The compound is used to study estrogen receptor interactions and hormone signaling pathways.

    Medicine: It is investigated for its potential in hormone replacement therapy, contraceptive formulations, and treatment of estrogen-related disorders.

    Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control laboratories.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which is less stable and has lower bioavailability compared to its esterified derivatives.

    Estradiol valerate: Another esterified form of estradiol used in hormone replacement therapy.

    Estradiol cypionate: A long-acting ester of estradiol used in contraceptive formulations.

Uniqueness

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is unique due to its enhanced stability and bioavailability, making it more effective in therapeutic applications. The presence of two cyclopentanepropionate groups provides prolonged action and improved pharmacokinetic properties compared to other estradiol derivatives.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLDDBZCWVZBX-FTWOUWFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979386
Record name Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-36-3
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol dicypionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Estradiol dicypionate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS
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